12-Hydroxy-9-dodecenoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(E)-12-hydroxydodec-9-enoic acid |
InChI |
InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,13H,1-4,6,8-11H2,(H,14,15)/b7-5+ |
InChI Key |
AWMQDOYIFAMZEM-FNORWQNLSA-N |
Isomeric SMILES |
C(CCC/C=C/CCO)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCO)CCCC(=O)O |
Synonyms |
12-HDA 12-hydroxy-9(Z)-dodecenoic acid 12-hydroxy-9-dodecenoic acid |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 12 Hydroxy 9 Dodecenoic Acid
Identification of Biological Sources and Producing Organisms
The production of 12-hydroxy-9-dodecenoic acid has been identified in a diverse range of organisms, from microbes to plants and even in a mammal, highlighting its widespread, albeit specific, biological roles.
Microbial Production Systems in Academic Studies
In academic research, microbial systems, particularly genetically engineered Escherichia coli, have been instrumental in studying the synthesis of this compound and its precursor, 12-oxo-9(Z)-dodecenoic acid. These systems often utilize a multi-enzyme cascade to convert substrates like safflower oil or linoleic acid into the desired product. researchgate.netnih.govd-nb.info For instance, a whole-cell biocatalyst based on E. coli has been developed for the production of ω-hydroxy dodecanoic acid from dodecanoic acid. researchgate.netnih.gov
A key strategy involves the functional expression of plant-derived enzymes, such as hydroperoxide lyase (HPL) from papaya (Carica papaya), in E. coli. nih.govd-nb.info This allows for the controlled production and detailed investigation of the biosynthetic pathway. In one such study, an enzyme cascade involving a lipase, lipoxygenase (LOX), and a recombinant papaya HPL was established to produce 12-oxo-9(Z)-dodecenoic acid from safflower oil. nih.gov The subsequent reduction of this oxoacid would yield this compound.
Furthermore, studies on Lactobacillus acidophilus have identified linoleate (B1235992) double bond hydratases capable of producing hydroxy fatty acids from linoleic acid, which can then be converted to other valuable compounds, including 12-hydroxy-cis-9-dodecenoic acid, through whole-cell biocatalysis. wiley.com
Plant-Based Biosynthesis in Various Species
Plants are a primary source of this compound and its related compounds, where they are involved in defense mechanisms and responses to wounding. mdpi.comnih.gov The biosynthesis is a part of the broader lipoxygenase (LOX) pathway, which is activated upon tissue disruption. nih.govuu.nl
The process begins with the release of polyunsaturated fatty acids, such as linoleic and α-linolenic acids, which are then oxygenated by lipoxygenases to form fatty acid hydroperoxides. nih.gov Specifically, the 13-hydroperoxides of these fatty acids serve as substrates for hydroperoxide lyase (HPL). nih.govresearchgate.net This enzyme cleaves the carbon chain to produce a C6-aldehyde and a C12-ω-oxoacid, namely 12-oxo-9(Z)-dodecenoic acid. nih.govcaymanchem.com This compound is a direct precursor to this compound.
This pathway has been studied in various plants, including:
Papaya (Carica papaya) : A source of hydroperoxide lyase used in recombinant systems. nih.govd-nb.info
Guava (Psidium guajava) : Its HPL has been shown to catalyze the formation of 12-oxo-9(Z)-dodecenoic acid. core.ac.uk
Tomato (Solanum lycopersicum) : Contains HPL that acts on fatty acid hydroperoxides. tandfonline.com
Arabidopsis, cabbage, tobacco, and common bean : Have been shown to produce galactolipids containing 12-carbon HPL products upon tissue disruption. nih.gov
The unstable product of the HPL reaction, 12-oxo-9(Z)-dodecenoic acid, can be isomerized to the more stable traumatin (B1237919). mdpi.com
Novel Mammalian Enzyme Discovery (e.g., Bat Sturnira hondurensis CYP74C44)
A groundbreaking discovery identified a hydroperoxide lyase, CYP74C44, in the neotropical fruit bat Sturnira hondurensis. nih.govresearchgate.netmdpi.com This was an unexpected finding as CYP74 enzymes were previously thought to be exclusive to plants. The bat enzyme, CYP74C44, shares significant sequence identity (around 90%) with a putative CYP74C from Populus trichocarpa. nih.govresearchgate.net
The recombinant CYP74C44 enzyme was found to be active against 13-hydroperoxides of linoleic and α-linolenic acids. nih.gov It specifically catalyzes a chain cleavage reaction typical of HPLs, producing (9Z)-12-hydroxy-9-dodecenoic acid from the 13-hydroperoxide of linoleic acid. nih.gov This discovery challenged the existing understanding of the distribution of this enzyme family and suggests a potential role for this metabolic pathway in mammals.
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process, with hydroperoxide lyases playing a central role in the key cleavage step.
Involvement of Lipoxygenases (LOX) in Precursor Formation
The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway. mdpi.com LOX enzymes are responsible for the initial and crucial step of producing fatty acid hydroperoxide precursors. mdpi.comacs.orgashs.org These enzymes catalyze the regiospecific dioxygenation of polyunsaturated fatty acids (PUFAs) such as linoleic acid and α-linolenic acid. mdpi.comgsartor.org
Depending on the specific LOX isoform and the substrate, either 9- or 13-hydroperoxides are formed. mdpi.comashs.org For instance, most plant lipoxygenases stereospecifically produce either 13(S)- or 9(S)-hydroperoxides. ashs.org These hydroperoxides are highly reactive and serve as substrates for subsequent enzymes in the pathway, including hydroperoxide lyase (HPL). mdpi.com
The formation of this compound, or its related oxo-acid, is a direct consequence of the cleavage of a 13-hydroperoxide precursor by HPL. mdpi.comnih.gov Therefore, the activity and specificity of LOX enzymes are determining factors in the availability of the necessary precursors for the synthesis of this C12 compound. Enzyme cascade systems have been developed that utilize LOX and HPL in tandem to produce 12-oxo-9(Z)-dodecenoic acid from linoleic acid, highlighting the essential role of LOX in providing the initial hydroperoxide substrate. nih.govresearchgate.net
Genetic and Molecular Mechanisms Regulating Biosynthetic Enzymes
The enzymes central to the biosynthesis of this compound, namely lipoxygenases (LOX) and hydroperoxide lyases (HPL), are subject to genetic and molecular regulation. HPLs are classified as members of the CYP74 subfamily of cytochrome P450 enzymes. core.ac.uknih.gov Molecular cloning has identified the genes encoding these enzymes. core.ac.uk
The expression and activity of these enzymes can be influenced by various factors. For example, in papaya, the catalytic activity of HPL was significantly enhanced by deleting the hydrophobic, non-conserved N-terminal sequence, which improved its functional expression in Escherichia coli. nih.gov This suggests that post-translational modifications or protein engineering can regulate enzyme function.
Furthermore, the enzymes of the LOX pathway, including HPL, allene (B1206475) oxide synthase, and divinyl ether synthase, compete for the same fatty acid hydroperoxide substrates. mdpi.com This competition represents a significant control point in plant physiology, directing the metabolic flow towards different classes of oxylipins, such as jasmonates or the C6 and C9 aldehydes and C9 and C12 oxo-acids produced by HPL. mdpi.com The regulation of gene expression for these competing enzymes is therefore a critical mechanism for controlling the production of specific oxylipins in response to physiological needs or environmental stimuli like wounding. core.ac.uk
Metabolic Flux and Regulation Studies in Producing Organisms
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing insight into the regulation and efficiency of biosynthetic pathways. creative-proteomics.comnih.govmdpi.com While specific MFA studies focusing solely on this compound are not extensively detailed in the provided context, the principles of MFA are applicable to understanding its production in various organisms.
In the context of producing related ω-hydroxy fatty acids, such as ω-hydroxydodecanoic acid, engineered microorganisms are often employed. google.comnih.govresearchgate.netrsc.org For example, engineered E. coli strains have been developed to produce ω-hydroxydodecanoic acid from dodecanoic acid. nih.govresearchgate.net In these systems, MFA can be used to analyze the efficiency of the introduced pathway and identify potential bottlenecks. For instance, studies on engineered Candida viswanathii for the production of ω-hydroxydodecanoic acid involved the use of RNA-guided Cas13d to repress genes involved in the conversion of the desired product into byproducts, thereby redirecting metabolic flux towards higher yields. rsc.org
Chemical Synthesis and Analog Design for 12 Hydroxy 9 Dodecenoic Acid
Total Synthesis Approaches to 12-Hydroxy-9-dodecenoic Acid and its Isomers
While detailed total synthesis routes for this compound are not extensively documented in dedicated literature, its structure lends itself to established synthetic strategies for constructing unsaturated fatty acids. A convergent approach is typically employed for such molecules, where key fragments are synthesized separately and then joined. rsc.org The synthesis would need to precisely control the stereochemistry of the C9-C10 double bond and selectively introduce the hydroxyl group at the terminal (C12) position.
Achieving the correct stereochemistry is a cornerstone of total synthesis. uio.no For this compound, this primarily concerns the (Z)-configuration of the double bond. The synthesis of complex hydroxylated fatty acids often relies on using commercially available, non-racemic building blocks (the chiral pool) and employing highly stereoselective reactions to set the desired configurations. rsc.org
In the synthesis of other complex natural products, various stereoselective reactions are utilized. For instance, asymmetric hydrogenations and Sharpless epoxidations are powerful tools for creating chiral centers. uio.no While this compound itself is not chiral unless an R/S configuration is specified for the hydroxyl group (which is often the case in biological systems), the principles of stereocontrol are paramount for creating specific isomers or analogs.
The formation of the 1,2-disubstituted (Z)-alkene at the C9 position is a significant synthetic challenge, as the (E)-isomer is often thermodynamically more stable. nih.gov Modern synthetic methods offer powerful solutions for this transformation.
Catalytic Z-selective Olefin Metathesis : Cross-metathesis is a powerful C-C bond-forming reaction. researchgate.net While historically leading to (E)-alkenes, newer catalysts based on molybdenum or ruthenium have been developed that exhibit high Z-selectivity. nih.govilo.org These catalysts can fuse two terminal alkenes to form a Z-disubstituted alkene with high selectivity (up to >98%). nih.govresearchgate.net This strategy could be applied by coupling two smaller fragments to form the C12 backbone with the required (Z)-double bond at C9. The use of reduced pressure during the reaction can further enhance stereoselectivity by removing the gaseous ethylene (B1197577) byproduct. nih.govresearchgate.net
Wittig-type Reactions : The Wittig reaction, particularly with "unstable" or salt-free ylides, is a classic and reliable method for generating (Z)-alkenes. In the synthesis of other polyunsaturated fatty acids, a cis-selective Wittig reaction is often a key step to establish the backbone with the correct geometry. rsc.org
For hydroxylation, selectively oxidizing the terminal (ω) carbon of a long alkyl chain without affecting other positions is difficult via classical chemical methods, which often require harsh conditions. nih.gov Electrocatalytically driven hydroxylation using cytochrome P450 enzymes, where an electrode replaces NADPH as the electron donor, has been shown to be effective for the ω-hydroxylation of lauric acid to produce 12-hydroxydodecanoic acid. pnas.org
In any multi-step synthesis of a molecule with multiple reactive sites, such as this compound, protecting groups are essential. organic-chemistry.org These groups temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. fluorochem.co.uk Key functional groups in this target molecule are the carboxylic acid at C1 and the hydroxyl group at C12.
Carboxyl Group Protection : The carboxylic acid is typically protected as an ester. Methyl or ethyl esters are common, but for milder deprotection conditions, tert-butyl esters (removable with acid) or benzyl (B1604629) esters (removable by hydrogenolysis) are often used. fiveable.meorganic-chemistry.org Oxazolines are another robust protecting group for carboxylic acids, stable to a wide range of conditions. fiveable.me
Hydroxyl Group Protection : The terminal hydroxyl group can be protected in various ways. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are widely used due to their stability and selective removal with fluoride (B91410) reagents. organic-chemistry.org Other options include benzyl (Bn) ethers or acetates. fluorochem.co.uk
The choice of protecting groups is critical and requires an "orthogonal" strategy, where one protecting group can be removed under conditions that leave the other intact. For example, a silyl ether protecting the hydroxyl group can be removed with fluoride without affecting a methyl ester protecting the carboxyl group. organic-chemistry.org
Strategies for Controlled Olefin Formation and Hydroxylation
Chemoenzymatic Synthesis of this compound and Related Compounds
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations, often under mild, environmentally friendly conditions. This approach is particularly well-suited for producing hydroxylated fatty acids.
Enzyme cascades, where multiple enzymes work in sequence in a one-pot reaction, are a powerful strategy for synthesizing complex molecules from simple precursors. acs.orgsciepublish.com
A direct biocatalytic route to 12-hydroxy-cis-9-dodecenoic acid has been demonstrated. acs.org In this approach, resting E. coli cells were engineered to co-express three different enzymes:
An alcohol dehydrogenase (ADH) from Micrococcus luteus.
A Baeyer–Villiger monooxygenase (BVMO) from Pseudomonas fluorescens.
An esterase from P. fluorescens.
This three-enzyme cascade successfully transformed 13-hydroxy-cis-9-octadecenoic acid into 12-hydroxy-cis-9-dodecenoic acid, achieving a 90% conversion from a 2 mM substrate concentration after 4 hours. acs.org
Furthermore, enzyme cascades have been developed to produce the immediate precursor, 12-oxo-9(Z)-dodecenoic acid. researchgate.netd-nb.info One such system starts from safflower oil and uses a sequence of:
Lipase (Pseudomonas fluorescens) to release linoleic acid.
Lipoxygenase (LOX) (Glycine max) to form a hydroperoxide.
Hydroperoxide lyase (HPL) (Carica papaya) to cleave the hydroperoxide into 12-oxo-9(Z)-dodecenoic acid and hexanal. researchgate.netd-nb.info
This oxo-acid can then be reduced to the target this compound using an alcohol dehydrogenase. d-nb.info
The selective hydroxylation of the terminal (ω) carbon of dodecanoic acid is a key transformation that has been extensively optimized using whole-cell biocatalysts. The primary enzymes used for this purpose are cytochrome P450 (CYP) monooxygenases. nih.gov
Engineered Escherichia coli is a common host for these biotransformations. researchgate.net Scientists have focused on the CYP153A family of enzymes, particularly from species like Marinobacter aquaeolei, which show high regioselectivity (>95%) for the terminal carbon of medium-chain fatty acids. nih.govmdpi.com To improve catalytic efficiency, the P450 monooxygenase is often fused with a reductase domain, such as the one from P450 BM3 of Bacillus megaterium, creating a "catalytically self-sufficient" fusion protein that does not require a separate reductase partner. nih.goveuropa.eu
Several research groups have reported successful production of 12-hydroxydodecanoic acid using these systems.
Table 1: Examples of Biotransformation Systems for 12-Hydroxydodecanoic Acid Production This table is interactive. Click on the headers to sort the data.
| Microbial Host | Enzyme System | Substrate | Product Concentration | Key Findings | Reference |
|---|---|---|---|---|---|
| E. coli | CYP153AM.aq.-CPRBM3 fusion protein | Dodecanoic Acid | 1.2 g/L | Fusion protein is three times more efficient than separate redox components. researchgate.net | nih.gov, researchgate.net |
| E. coli | CYP153AM.aq.-CPRBM3 with AlkL co-expression | Dodecanoic Acid Methyl Ester | 4.0 g/L | Use of methyl ester and a transport protein (AlkL) overcomes substrate solubility and toxicity issues, improving yield. | nih.gov, researchgate.net |
These whole-cell systems represent a sustainable and effective route to ω-hydroxylated fatty acids, which are valuable precursors for producing polymers and other chemicals. nih.goveuropa.eu
Enzyme Cascade Systems for Production
Design and Synthesis of Structural Analogues and Derivatives for Research
The rational design and synthesis of analogs allow for a detailed investigation into how specific structural features of this compound contribute to its biological or chemical properties. By altering specific parts of the molecule, researchers can develop new compounds with enhanced or modified activities.
The terminal hydroxyl group is a key functional site for modification. Alterations can range from simple esterification or oxidation to changing its stereochemical configuration, which can be critical for biological recognition and activity.
Functional Group Modification: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, creating bifunctional molecules. For instance, 12-oxododecanoic acid can be prepared from 12-hydroxydodecanoic acid via oxidation with pyridinium (B92312) chlorochromate. uq.edu.au Further oxidation can yield dodecanedioic acid, a valuable monomer for polymer synthesis. nih.govnih.gov These terminally oxidized compounds, such as ω-hydroxy fatty acids (ω-OHFAs) and α,ω-dicarboxylic acids (α,ω-DCAs), are useful for producing bioplastics. nih.govnih.gov
Stereochemical Control: The stereochemistry of the hydroxyl group can significantly impact biological activity. Asymmetric synthesis techniques are employed to produce specific enantiomers. Organocatalytic methods involving chiral terminal epoxides can lead to the synthesis of specific (R)- or (S)-hydroxy fatty acids. mdpi.com For example, studies on lauric acid analogs have shown that enzymatic hydroxylation can produce chiral alcohols with varying enantiomeric excesses. The oxidation of Z 7-dodecenoic acid by plant microsomes leads to the formation of 98% of the 9(S)-hydroxy-Z 7-DDNA enantiomer, demonstrating high stereoselectivity. nih.gov In contrast, the hydroxylation of lauric acid itself results in a low enantiomeric excess of only 28%. nih.gov The ability to synthesize stereochemically pure analogs is crucial, as biological systems often exhibit high stereospecificity. For example, the biological effects of 2-hydroxy palmitic acid were found to be specific to the (R)-enantiomer, with the (S)-enantiomer being inactive. researchgate.net
| Modification Type | Example Product | Synthetic Method/Key Finding | Research Application |
| Oxidation | 12-Oxododecanoic acid | Oxidation of 12-hydroxydodecanoic acid using pyridinium chlorochromate. uq.edu.au | Precursor for other functional molecules. |
| Oxidation | Dodecanedioic acid | Further oxidation of the terminal hydroxyl/aldehyde group. nih.govnih.gov | Monomer for bioplastic production. |
| Stereocontrol | (S)-9-hydroxy-Z-7-dodecenoic acid | Enzymatic hydroxylation of Z 7-dodecenoic acid by plant microsomes. nih.gov | Study of stereospecific biological interactions. |
| Stereocontrol | (R)- and (S)-hydroxypalmitic acids | Asymmetric synthesis via chiral terminal epoxides. mdpi.com | Investigation of enantiomer-specific bioactivity. |
Positional Isomers: The synthesis of positional isomers, where the double bond is shifted along the carbon chain, has been explored. For example, research on lauric acid analogs has involved the synthesis and enzymatic oxidation of 7-, 8-, 9-, and 10-dodecenoic acids. nih.gov The position of the double bond was found to direct the outcome of the enzymatic reaction, yielding either epoxides or hydroxylated products. nih.gov For instance, the oxidation of 10-dodecenoic acid (10-DDNA) mainly produced 9-hydroxy-10-DDNA. nih.gov This highlights the feasibility of creating analogs like 12-hydroxy-10-dodecenoic acid.
Geometric Isomers: The geometry of the double bond is another critical feature. The naturally occurring this compound typically has a cis (Z) configuration. uni.lu However, isomerization to the more thermodynamically stable trans (E) isomer can occur, particularly in related oxo-analogs. For instance, 12-oxo-9(Z)-dodecenoic acid can spontaneously isomerize to 12-oxo-10(E)-dodecenoic acid, also known as traumatin (B1237919). d-nb.infonih.govresearchgate.net This isomerization is an important consideration in both synthesis and biological studies. Synthetic strategies can be designed to favor one geometry over the other. For example, plant-based production has been used to synthesize moth pheromone precursors like (E)-9-dodecenoic acid, demonstrating the potential for creating specific trans isomers. slu.se
| Modification | Parent Compound | Resulting Analog(s) | Key Findings/Methods |
| Positional Isomerization | This compound | 12-Hydroxy-10-dodecenoic acid | Synthesis and oxidation of various dodecenoic acid isomers demonstrate the feasibility of altering double bond position. nih.gov |
| Geometric Isomerization | 12-oxo-9(Z)-dodecenoic acid | 12-oxo-10(E)-dodecenoic acid (Traumatin) | Spontaneous allylic isomerization to form a thermodynamically preferred conjugated oxoene system is observed. d-nb.infonih.gov |
| Positional Isomerization | Lauric acid | 9-hydroxy-dodecenoic acid | Microsomal oxidation of lauric acid produces the 9-hydroxy derivative. nih.govnih.gov |
| Geometric Isomerization | Not specified | (E)-9-dodecenoic acid | Engineered Camelina plants can produce the trans isomer as a pheromone precursor. slu.se |
Altering the length of the carbon backbone is a common strategy in medicinal chemistry to optimize properties. Both shorter and longer chain analogs of this compound can be synthesized, though the methods can be challenging.
Synthetic Feasibility: The chemical synthesis of hydroxy fatty acids can be difficult due to the inert nature of the fatty acyl chain. researchgate.net However, biotechnological and chemoenzymatic strategies have proven effective. Microbial conversion processes and engineered microorganisms are capable of producing a variety of long-chain hydroxy fatty acids (HFAs). nih.govresearchgate.net For example, engineered E. coli and Saccharomyces cerevisiae have been used to produce ω-hydroxy fatty acids with chain lengths ranging from C8 to C18. nih.govacs.orgunl.edu A bacterial P450 monooxygenase system has been successfully applied to produce ω-hydroxy dodecanoic acid from dodecanoic acid with high regioselectivity. nih.govresearchgate.net
Chain Elongation and Shortening: Synthetic routes can be designed to build up or shorten the carbon chain. For instance, α,ω-diols can serve as starting materials for synthesizing HFAs of varying lengths. mdpi.com A general route involves mono-protection of the diol, oxidation to an aldehyde, and subsequent chain extension reactions. mdpi.com Conversely, processes like ozonolysis can cleave longer unsaturated fatty acids, such as oleic acid or erucic acid, to produce shorter dicarboxylic acids, which can then be functionalized into hydroxy acids. google.com These methods provide access to a library of HFA analogs with diverse chain lengths for research purposes.
| Chain Length | Example Compound | Synthetic Approach |
| C10 | 10-Hydroxy-2-decenoic acid | Two-step whole-cell catalysis using engineered E. coli. acs.org |
| C12 | 12-Hydroxydodecanoic acid | Whole-cell biotransformation of dodecanoic acid using engineered E. coli with P450 monooxygenase. nih.govresearchgate.net |
| C16 / C18 | ω-Hydroxy palmitic acid / ω-Hydroxy stearic acid | Biosynthesis in engineered Saccharomyces cerevisiae expressing a cytochrome P450 monooxygenase. acs.org |
| Variable | Various long-chain HFAs | General chemical synthesis starting from α,ω-diols. mdpi.com |
Molecular and Cellular Mechanisms of 12 Hydroxy 9 Dodecenoic Acid
Role as a Substrate or Product in Defined Enzymatic Reactions
12-Hydroxy-9-dodecenoic acid is an oxylipin, a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. Its formation and metabolism are intricately linked with the activity of several fatty acid metabolizing enzymes, primarily within the lipoxygenase (LOX) pathway in plants.
The synthesis of this compound is a multi-step enzymatic process. It begins with the oxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid by lipoxygenases (LOXs). acs.orgmdpi.com These enzymes introduce an oxygen molecule to form hydroperoxy fatty acids. Specifically, 13-lipoxygenase (13-LOX) converts these fatty acids into 13-hydroperoxides (13-HPOs). nih.gov
These 13-HPOs then serve as substrates for hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74). acs.org HPL cleaves the 18-carbon fatty acid hydroperoxide into a 6-carbon aldehyde and a 12-carbon ω-oxoacid, (9Z)-12-oxo-9-dodecenoic acid. nih.gov Research has shown that (9Z)-12-hydroxy-9-dodecenoic acid can be formed from the NaBH4-reduction of the HPL cleavage products of 13-hydroperoxides, indicating its close relationship to the primary products of this enzymatic reaction. portlandpress.comdb-thueringen.de
Furthermore, enzyme preparations from soybean and alfalfa seedlings have been shown to catalyze the formation of 9-hydroxy-12-oxo-10E-dodecenoic acid (9-hydroxy-traumatin) from 13S-hydroperoxy-9Z,11E-octadecadienoic acid, suggesting that hydroxylated forms of dodecenoic acid are direct products of enzymatic activity on fatty acid hydroperoxides. nih.govnih.gov
This compound is closely related to key molecules in the oxylipin signaling pathway, particularly traumatin (B1237919). The direct precursor to traumatin is (9Z)-12-oxo-9-dodecenoic acid, which is produced by the action of hydroperoxide lyase (HPL). usp.brcaymanchem.comfrontiersin.org This unstable compound can then isomerize, sometimes non-enzymatically, to the more stable (10E)-12-oxo-10-dodecenoic acid, known as traumatin. frontiersin.orgmdpi.com
The connection between this compound and the traumatin pathway is evident through the enzymatic and non-enzymatic conversions that occur. For instance, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid has been identified as an unstable enol intermediate in the HPL-catalyzed reaction that precedes the formation of (9Z)-12-oxo-9-dodecenoic acid. nih.gov This intermediate can tautomerize to form the oxo-acid. Moreover, the hydroxylated metabolite 12-oxo-9-hydroxy-(E)-10-dodecenoic acid (9-OH-traumatin) is formed from the peroxidation of traumatin, a reaction that can be catalyzed by enzymes like NaLOX2 or occur non-enzymatically. portlandpress.com This highlights the role of hydroxylated dodecenoic acid derivatives as significant metabolites within the broader oxylipin pathway leading to and from traumatin.
Interactions with Fatty Acid Metabolizing Enzymes
Modulation of Cellular Processes in Model Systems (Non-Clinical)
In non-clinical model systems, particularly in plants, this compound has been shown to influence fundamental cellular processes, including signaling cascades and cell proliferation.
Research on pea (Pisum sativum) leaves has demonstrated that (9Z)-12-hydroxy-9-dodecenoic acid (HDA) can modulate protein phosphorylation, a key mechanism in cellular signaling. portlandpress.comnih.gov In these studies, HDA treatment led to changes in the relative levels of several phosphorylated polypeptides. Specifically, HDA enhanced the phosphorylation of 15 and 17 kDa polypeptides, while another oxylipin, methyl jasmonate (MeJA), had the opposite effect. nih.gov Both HDA and MeJA increased the phosphorylation of 73 and 82 kDa polypeptides, indicating both specific and overlapping effects on protein phosphorylation. nih.gov
Crucially, it was shown that HDA treatment increased protein kinase activity, particularly in the presence of cyclic AMP (cAMP). portlandpress.comnih.gov This suggests that this compound can act as a signaling molecule that influences the activity of protein kinases, thereby regulating downstream cellular responses. In comparative studies, HDA was found to activate protein phosphorylation more effectively than jasmonic acid. db-thueringen.de
Effects of (9Z)-12-Hydroxy-9-dodecenoic Acid (HDA) on Polypeptide Phosphorylation in Pea Leaves
| Polypeptide (kDa) | Effect of HDA Treatment | Effect of MeJA Treatment | Reference |
|---|---|---|---|
| 15 | Enhanced | Decreased | nih.gov |
| 17 | Enhanced | Decreased | nih.gov |
| 73 | Increased | Increased | nih.gov |
| 82 | Increased | Increased | nih.gov |
Studies on pea (Pisum sativum) roots have revealed that 12-hydroxy-9(Z)-dodecenoic acid (12-HDA) can regulate plant growth and cell division. nih.gov This oxylipin was found to enhance growth functions, including seed germination, and root and epicotyl growth. nih.gov
The effect on cell division was particularly notable. Using a specialized test system, researchers observed that 12-HDA influenced the mitotic cycle. nih.gov At a very low concentration of 10⁻⁹ M, 12-HDA caused a significant increase in mitosis—up to 17.5 times higher than the control—within 4 hours of application. nih.gov This finding strongly suggests that this compound is a potent regulator of cell division in plants.
Reported Effects of 12-Hydroxy-9(Z)-dodecenoic Acid on Pea Seedlings
| Process | Observed Effect | Model Organism/Tissue | Reference |
|---|---|---|---|
| Seed Germination | Strengthening of growing function | Pea (Pisum sativum) | nih.gov |
| Root Growth | Strengthening of growing function | Pea (Pisum sativum) | nih.gov |
| Epicotyl Growth | Strengthening of growing function | Pea (Pisum sativum) | nih.gov |
| Cell Division (Mitosis) | Up to 17.5-fold increase at 10⁻⁹ M | Pea (Pisum sativum) roots | nih.gov |
While direct studies on the effects of this compound on microbial physiology are limited, research on related oxylipins and hydroxy fatty acids provides insights into its potential roles. Many plant-derived oxylipins are known to possess antimicrobial properties and are involved in plant defense against pathogens. caymanchem.comnih.gov For instance, the related compound 12-oxo-9(Z)-dodecenoic acid has been shown to be active against the plant pathogenic oomycete Pythium parasitica at a concentration of 100 µM. caymanchem.com
The broader class of hydroxy fatty acids has demonstrated significant antifungal activity. nih.gov The position of the hydroxyl group on the fatty acid chain is a key determinant of its antimicrobial efficacy. nih.gov For example, 2-hydroxydodecanoic acid has been shown to stimulate hyphal elongation and branching in arbuscular mycorrhizal fungi, indicating a role in symbiotic interactions. oup.com In bacteria, dodecanoic acid and its derivatives have been investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria. researchgate.net Given that this compound is an integral part of the plant's oxylipin response to stress, which often includes microbial attack, it is plausible that it also contributes to the chemical defense arsenal (B13267) of plants against pathogenic microorganisms or mediates interactions with beneficial microbes.
Signaling Molecule Role in Plant Defense Responses
(9Z)-12-Hydroxy-9-dodecenoic acid (HDA) is a product of the lipoxygenase (LOX) pathway, a critical metabolic route that generates a diverse array of signaling molecules in plants known as oxylipins. nih.govresearchgate.net These molecules are instrumental in mediating responses to both biotic and abiotic stresses, including pathogen attacks and wounding. researchgate.netapsnet.org HDA, alongside other C12 fatty acid derivatives like the traumatin family, is formed following the cleavage of 13-hydroperoxy fatty acids by hydroperoxide lyase (HPL), a process rapidly initiated by tissue damage. nih.govusp.br
The role of HDA as a signaling molecule in plant defense is primarily understood through its ability to modulate protein phosphorylation, a key mechanism for signal transduction in cellular responses. Research has shown that HDA can activate protein phosphorylation, in some cases more efficiently than the well-known defense phytohormone, jasmonic acid (JA). This indicates its significant role in initiating or amplifying defense signals. nih.gov
A comparative study on the effects of HDA and methyl jasmonate (MeJA), another LOX pathway product, on protein phosphorylation in pea seedlings revealed both distinct and overlapping effects. nih.gov While both compounds were found to increase the activity of protein kinases in the presence of cAMP, their influence on specific proteins, known as phosphorylated polypeptides (RLPPs), differed. nih.gov This suggests that HDA may activate specific signaling branches that are distinct from the classical jasmonate pathway, allowing for a nuanced and tailored defense response. The differential phosphorylation of proteins in response to HDA versus MeJA points to the complexity and specificity of oxylipin signaling in plant immunity. nih.gov
The formation of HDA and its relatives, such as traumatin, is a direct consequence of wounding, which serves as a primary entry point for many plant pathogens. apsnet.orgnih.gov While some related C12 oxylipins like traumatin are primarily associated with wound-healing and cell division, the broader class of oxylipins generated from the HPL pathway contributes to a multi-faceted plant response that encompasses both direct defense and recovery processes. usp.br
Table 1: Effect of (9Z)-12-Hydroxy-9-dodecenoic Acid (HDA) on Plant Protein Phosphorylation
| Polypeptide (kDa) | Effect of HDA Treatment | Comparative Effect of Methyl Jasmonate (MeJA) | Reference |
|---|---|---|---|
| 15 | Enhanced Phosphorylation | Decreased Phosphorylation | nih.gov |
| 17 | Enhanced Phosphorylation | Decreased Phosphorylation | nih.gov |
| 73 | Increased Phosphorylation | Increased Phosphorylation | nih.gov |
| 82 | Increased Phosphorylation | Increased Phosphorylation | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
While formal, extensive structure-activity relationship (SAR) studies focusing exclusively on synthetic derivatives of this compound are not widely documented in public literature, valuable insights can be derived by comparing its activity with that of its naturally occurring metabolic relatives. These compounds, all C12 oxylipins derived from the hydroperoxide lyase (HPL) pathway, feature subtle structural variations that lead to distinct biological functions in plants. The key structural differences involve the oxidation state of the terminal carbon (C12) and the position and geometry of the double bond.
The primary precursor in this family is 12-oxo-9(Z)-dodecenoic acid , which contains an aldehyde group at C12 and a cis (Z) double bond at C9. usp.brmdpi.com This molecule can isomerize to the more stable 12-oxo-10(E)-dodecenoic acid , commonly known as traumatin , which has a trans (E) double bond. usp.brmdpi.com Traumatin is primarily recognized as a "wound hormone" that promotes cell division and proliferation in damaged tissues. usp.brd-nb.info Further oxidation of traumatin's aldehyde group yields traumatic acid , a dicarboxylic acid, which also stimulates cell proliferation, though in some species its activity is reported to be lower than that of traumatin. d-nb.info
In contrast, (9Z)-12-hydroxy-9-dodecenoic acid possesses a hydroxyl group at C12 instead of an aldehyde. This modification appears to shift its primary role from a cell proliferation signal to a modulator of defense signaling pathways, as evidenced by its distinct impact on protein phosphorylation cascades compared to other signaling molecules like methyl jasmonate. nih.gov
Another important derivative found in wounded plant tissues is 12-oxo-9-hydroxy-(E)-10-dodecenoic acid (9-hydroxy-traumatin). nih.govnih.gov This molecule incorporates both a hydroxyl group (at C9) and an oxo group (at C12). Its formation upon wounding suggests a specific role in the complex signaling network that follows tissue damage, potentially integrating different signaling cues. nih.gov
The comparison of these related compounds suggests that:
The functional group at C12 is a major determinant of activity: An aldehyde (traumatin) or carboxyl group (traumatic acid) is associated with wound healing and cell proliferation signals. usp.brd-nb.info A hydroxyl group (this compound) is linked to the modulation of defense-related signaling pathways, such as protein phosphorylation. nih.gov
The position and stereochemistry of the double bond influence stability and activity: The isomerization from the 9(Z) to the 10(E) configuration (traumatin) creates a more stable molecule and is associated with potent wound-healing activity. usp.brmdpi.com
Additional functionalization alters activity: The introduction of a second hydroxyl group, as seen in 9-hydroxy-traumatin, points to further metabolic modifications that likely fine-tune the signaling response. nih.govnih.gov
Table 2: Structure-Activity Comparison of this compound and Related C12 Oxylipins
| Compound Name | Key Structural Features | Primary Reported Biological Role in Plants | Reference |
|---|---|---|---|
| (9Z)-12-Hydroxy-9-dodecenoic acid | C12-hydroxyl group, C9-C10 cis double bond | Modulator of protein phosphorylation in defense signaling | nih.gov |
| 12-oxo-9(Z)-dodecenoic acid | C12-aldehyde group, C9-C10 cis double bond | Metabolic precursor to traumatin | usp.brmdpi.com |
| Traumatin (12-oxo-10(E)-dodecenoic acid) | C12-aldehyde group, C10-C11 trans double bond | Wound hormone; promotes cell division/proliferation | usp.brd-nb.info |
| Traumatic acid | C1- and C12-carboxyl groups, C10-C11 trans double bond | Wound hormone; promotes cell division (activity can be lower than traumatin) | usp.brd-nb.info |
| 12-oxo-9-hydroxy-(E)-10-dodecenoic acid (9-Hydroxy-traumatin) | C9-hydroxyl group, C12-aldehyde group, C10-C11 trans double bond | Metabolite formed in wounded tissues; specific signaling role under investigation | nih.govnih.gov |
Advanced Analytical Methodologies for 12 Hydroxy 9 Dodecenoic Acid Research
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of 12-hydroxy-9-dodecenoic acid, providing the sensitivity and selectivity required for its detection in various samples.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the metabolite profiling of fatty acids like this compound. To enhance volatility for GC analysis, the compound typically undergoes derivatization. A common method is trimethylsilylation, which converts the hydroxyl and carboxyl groups into their respective trimethylsilyl (B98337) (TMS) ether and ester. nih.govcore.ac.uknih.gov This derivatization is crucial for obtaining sharp chromatographic peaks and characteristic mass spectra.
In studies of the hydroperoxide lyase pathway in plants, GC-MS has been instrumental in identifying intermediates and products. For instance, after incubation of 13-hydroperoxy-9,11,15-octadecatrienoic acid with guava fruit preparations, the products were rapidly extracted and trimethylsilylated. nih.govcore.ac.uk GC-MS analysis of these derivatized products revealed the presence of the trimethylsilyl ether/ester of (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid, an enol intermediate. nih.govcore.ac.uknih.gov The mass spectra of these derivatives provide key structural information, allowing for their unambiguous identification.
The general workflow for GC-MS analysis in metabolite profiling involves several key steps, as outlined in the table below.
| Step | Description |
| Sample Preparation | Extraction of lipids from the biological matrix (e.g., plant tissue, cell cultures). nih.govcore.ac.ukmdpi.com |
| Derivatization | Conversion of non-volatile fatty acids into volatile derivatives, commonly using trimethylsilylation reagents. nih.govcore.ac.uknih.gov |
| GC Separation | Separation of the derivatized analytes on a capillary column based on their boiling points and interactions with the stationary phase. scielo.br |
| MS Detection | Ionization of the separated compounds and detection of the resulting ions to generate a mass spectrum for each component. scielo.br |
| Data Analysis | Identification of compounds by comparing their mass spectra and retention times to those of known standards or library data. scielo.brnih.gov |
This table outlines the general procedural steps for the GC-MS analysis of fatty acid metabolites.
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing this compound and other oxylipins in aqueous biological samples like plasma and cell culture media. mdpi.comchromatographyonline.comnih.govnih.gov This technique offers the advantage of analyzing compounds in their native form without the need for derivatization, which is often required for GC-MS. nih.gov
LC-MS/MS provides high sensitivity and specificity through methods like multiple reaction monitoring (MRM), allowing for the quantification of a wide array of oxylipins simultaneously. nih.gov For the analysis of aqueous samples, large-volume injection (LVI) techniques can be employed to increase the mass of the analyte introduced into the system, thereby enhancing sensitivity. chromatographyonline.com The use of reversed-phase chromatography, often with a C18 column, is common for separating fatty acids based on their hydrophobicity. chromatographyonline.comnih.gov Mobile phases typically consist of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, often with additives such as acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. chromatographyonline.comnih.gov
A study on royal jelly utilized LC-high resolution mass spectrometry (LC-HRMS) to profile fatty acids, demonstrating the presence of hydroxylated C12 fatty acids. nih.gov The high mass accuracy of HRMS allows for confident identification of compounds in complex matrices. nih.gov
| Parameter | Typical Conditions for LC-MS/MS Analysis of Oxylipins |
| Chromatography | Reversed-phase (e.g., C18 column) |
| Mobile Phase A | Water with 0.1% acetic acid or other modifiers |
| Mobile Phase B | Acetonitrile/Methanol or Acetonitrile/Isopropanol |
| Injection Volume | 5 µL to large-volume injections (e.g., 900 µL) chromatographyonline.comnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for fatty acids |
| MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) |
This table summarizes typical parameters for the LC-MS/MS analysis of oxylipins like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Spectroscopic Approaches for Mechanistic and Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural and mechanistic investigation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the complete structural elucidation of organic molecules, including the determination of stereochemistry. For this compound and its isomers, ¹H NMR and ¹³C NMR are used to identify the connectivity of atoms and the geometry of double bonds.
In research on the hydroperoxide lyase reaction, ¹H NMR was used in conjunction with GC-MS and UV spectroscopy to identify the trimethylsilyl ether/ester of (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid. nih.govcore.ac.uk The coupling constants between olefinic protons in the ¹H NMR spectrum are particularly informative for assigning the E/Z configuration of the double bonds. For example, a large coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) configuration.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. mdpi.comresearchgate.netacs.orgmdpi.com For fatty acids, these techniques can probe the state of the carboxylic acid group and the conformation of the alkyl chain. mdpi.comresearchgate.net
The IR spectrum of a fatty acid typically shows a strong absorption band for the carbonyl (C=O) stretch of the carboxylic acid group around 1700-1710 cm⁻¹. mdpi.com The O-H stretching vibration of the hydroxyl group and the carboxylic acid dimer appears as a broad band in the region of 2500-3300 cm⁻¹. mdpi.com The C-H stretching and bending vibrations of the alkyl chain also give rise to characteristic bands. mdpi.comresearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, is well-suited for studying the hydrocarbon chain of fatty acids. acs.orgnih.gov Changes in the Raman spectra can indicate conformational ordering or disordering of the alkyl chain and can be used to study interactions with other molecules, such as proteins or lipids in a biological membrane. mdpi.comnih.gov While specific studies on the conformational analysis of this compound using these techniques are not extensively documented, the principles derived from studies of other fatty acids are applicable. mdpi.comresearchgate.netacs.org
| Spectroscopic Technique | Key Vibrational Modes for Fatty Acid Analysis |
| Infrared (IR) Spectroscopy | C=O stretch (carbonyl), O-H stretch (hydroxyl and carboxylic acid dimer), C-H stretch and bending (alkyl chain) mdpi.com |
| Raman Spectroscopy | C-C stretch (alkyl chain backbone), C=C stretch (alkenyl chain), CH₂ twisting and wagging modes acs.org |
This table highlights the key molecular vibrations of fatty acids that are probed by IR and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Isotopic Labeling Strategies for Pathway Elucidation and Metabolic Tracing
Isotopic labeling is a powerful strategy for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. researchgate.netnih.govresearchgate.net In the context of this compound research, stable isotopes such as ¹³C, ²H (deuterium), and ¹⁸O can be incorporated into precursor molecules. The distribution of these labels in the final products can then be analyzed by mass spectrometry or NMR spectroscopy.
For example, to understand the mechanism of hydroperoxide lyase, ¹⁸O₂ was used to generate [¹⁸O₂]13-hydroperoxy-9,11,15-octadecatrienoic acid. nih.gov Analysis of the products by GC-MS showed that the resulting enol form retained one ¹⁸O atom, providing crucial insight into the reaction mechanism. nih.gov Similarly, [1-¹⁴C] labeled precursors have been used to trace the carbon backbone through the enzymatic reaction, with the radiolabel detected by radio-high-performance liquid chromatography. nih.govcore.ac.uk
Metabolic tracing studies using stable isotopes coupled with mass spectrometry can map the flow of carbon from a labeled substrate, such as ¹³C-glucose, through various metabolic pathways, potentially leading to the synthesis of fatty acids. nih.gov This approach allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism. nih.gov
Biotechnological Applications and Functionalization of 12 Hydroxy 9 Dodecenoic Acid
Metabolic Engineering of Microorganisms for Enhanced Production
The industrial microorganism Escherichia coli has been a primary focus for the metabolic engineering of hydroxy fatty acid production directly from renewable feedstocks like glucose. d-nb.info These strategies aim to introduce and optimize biosynthetic pathways for HFAs, which are not naturally produced in large quantities by the host organism.
A foundational strategy for producing HFAs in E. coli involves creating a strain that can efficiently synthesize free fatty acids (FFAs). This is often achieved by overexpressing enzymes like acetyl-CoA carboxylase (ACCase) to boost the supply of the fatty acid precursor, malonyl-CoA, and a leadless acyl-CoA thioesterase ('TesA) to cleave the fatty acids from the fatty acid synthase complex. d-nb.info To prevent the degradation of the newly formed FFAs, the endogenous acyl-CoA synthetase, encoded by the fadD gene, is typically knocked out. d-nb.info This engineered strain serves as a platform for HFA production.
The next crucial step is the introduction of a fatty acid hydroxylase to introduce the hydroxyl group. The cytochrome P450 monooxygenase CYP102A1 from Bacillus megaterium is a well-studied enzyme capable of hydroxylating a range of fatty acids. d-nb.info By introducing CYP102A1 into the FFA-producing E. coli strain, researchers have successfully produced a mixture of HFAs, including 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, and 12-hydroxyoctadecanoic acid. d-nb.info
To steer production towards specific chain lengths, such as C12, plant-derived acyl-ACP thioesterases (TEs) can be employed. frontiersin.org For instance, co-expression of a thioesterase gene like CcFatB1 from Cinnamomum camphora can increase the availability of medium-chain fatty acids (MCFAs) as substrates for the hydroxylase. frontiersin.org Further modifications, such as deleting the fatty acid metabolism regulator fadR, can also boost the production of HFAs. frontiersin.org Other hydroxylation systems, such as the AlkBGT system from Pseudomonas putida GPo1, have also been successfully used in engineered E. coli to produce ω-hydroxy fatty acids from exogenously supplied fatty acids like dodecanoic acid. nih.govfrontiersin.org
The efficiency of the engineered pathway is highly dependent on the balanced expression of the heterologous enzymes and a sufficient supply of necessary cofactors. P450 monooxygenases, for example, are dependent on the cofactor NADPH for their catalytic activity. mdpi.com Ensuring an adequate intracellular supply of NADPH is a critical bottleneck in whole-cell biotransformation. researchgate.net
Strategies to enhance cofactor regeneration have been developed. One approach involves the overexpression of NAD+-dependent formate (B1220265) dehydrogenase (FDH) from Candida boidinii, which can regenerate NADH, a cofactor that can be converted to NADPH. researchgate.net This, combined with the deletion of enzymes that consume the cofactor, such as alcohol dehydrogenase (ADH), can significantly improve HFA production. researchgate.net
Translating the success of shake-flask experiments to a larger, industrial scale requires robust bioprocess development. Fed-batch fermentation is a common strategy to achieve higher cell densities and, consequently, higher product titers. In one study, fed-batch fermentation of an engineered E. coli strain increased the final HFA titer to 548 mg/L, a significant improvement over shake-flask cultures. d-nb.info
A major challenge in HFA production is the potential toxicity of the substrate and/or product to the microbial host. To overcome this, two-phase fermentation systems can be implemented. In this setup, an organic solvent phase is used to continuously extract the HFA from the aqueous culture medium, reducing its concentration and alleviating toxicity. nih.gov This strategy not only improves cell viability and productivity but also simplifies downstream product recovery. frontiersin.org The co-expression of an outer membrane transport system, such as AlkL, can further enhance the transfer of fatty acid substrates into the cell, leading to higher product yields. nih.gov For example, using a two-phase system and an engineered E. coli expressing an improved CYP153A fusion construct, a titer of 4 g/L of ω-hydroxydodecanoic acid was achieved. nih.goveuropa.eu
Optimization of Enzyme Expression and Cofactor Supply
Derivatization for Biomaterials and Polymer Synthesis
The hydroxyl and carboxyl functional groups of 12-hydroxy-9-dodecenoic acid and its saturated analogue, 12-hydroxydodecanoic acid, make them ideal building blocks for the synthesis of a new generation of bio-based polymers and for functionalizing surfaces.
12-Hydroxydodecanoic acid (ω-OHC12) is a direct monomer for the production of the bioplastic poly(12-hydroxydodecanoate). nih.gov This polyester (B1180765) is valued for its high water resistance and durability. nih.gov Furthermore, 12-hydroxydodecanoic acid is a key precursor for producing valuable C12 α,ω-dicarboxylic acids (like dodecanedioic acid) or ω-amino acids, which are monomers for high-performance polyamides. frontiersin.org
Specifically, 12-aminododecanoic acid, which can be synthesized from 12-hydroxydodecanoic acid via oxidation and subsequent amination, is the monomer for Nylon-12. The development of whole-cell biocatalysts that can perform this multi-step conversion is an active area of research, aiming to create a fully bio-based route to this important engineering plastic. The production of such monomers from renewable resources like vegetable oils or glucose is a significant step towards reducing the chemical industry's reliance on petrochemicals. kaist.ac.kr The resulting bio-based polyamides, including those with 12-carbon building blocks, offer properties like flexibility and low water uptake, making them suitable for applications in automotive parts and cable coatings. mdpi.com
The reactive hydroxyl and carboxyl groups of hydroxy fatty acids can be used to alter the properties of various surfaces through chemical modification. Esterification is a common reaction used to attach these fatty acids to surfaces containing hydroxyl groups, such as wood or cellulose. mdpi.com By reacting this compound with the hydroxyl groups on a wood surface, for example, the surface can be rendered more hydrophobic. This increased hydrophobicity can improve properties like dimensional stability and reduce hygroscopicity. mdpi.com
This type of functionalization can be achieved using activating agents or by leveraging the carboxyl group of the fatty acid to form ester linkages. The presence of the fatty acid's long aliphatic chain on the surface is responsible for the change in properties. mdpi.com While much of the research focuses on general fatty acids, the principles apply directly to this compound, where its bifunctional nature offers additional possibilities for creating tailored surface functionalities for advanced materials. mdpi.com
Precursor for Bio-based Polymers and Polyamides (e.g., Nylon-12, poly(12-hydroxydodecanoate))
Role as a Chemical Synthon for Value-Added Bio-products
This compound serves as a versatile chemical synthon, or building block, for the creation of a variety of value-added bio-based products. Its structure allows for polymerization and other chemical transformations to produce materials with diverse properties and applications.
The primary route to valorization of this hydroxy fatty acid is through polymerization. The presence of a terminal hydroxyl group and a terminal carboxyl group allows it to undergo polycondensation reactions to form polyesters. unl.ptmdpi.com These reactions typically involve the formation of ester linkages between the hydroxyl group of one monomer and the carboxyl group of another, leading to long-chain polymers. Additionally, related hydroxy acids have been successfully used in the synthesis of poly(ester-anhydrides) through reactions with cyclic anhydrides. nih.gov
Furthermore, the hydroxyl group's position on the carbon chain allows for intramolecular esterification, leading to the formation of macrocyclic lactones. scitepress.orgacs.orgcdnsciencepub.com Lactones are a valuable class of compounds, often used as fragrances and flavorings in the food and cosmetic industries. nih.gov For instance, the biotransformation of related hydroxy fatty acids using yeast has been shown to produce fragrant lactones like γ-dodecalactone. nih.gov
The table below summarizes the potential value-added bioproducts that can be synthesized from this compound and its analogs, based on its chemical functionalities.
Table 1: Potential Value-Added Bio-products from this compound and Analogs
| Product Class | Monomer/Precursor | Transformation | Potential Application |
|---|---|---|---|
| Polyesters | This compound | Polycondensation | Bioplastics, coatings, adhesives nih.govrsc.orggoogle.com |
| Poly(ester-anhydrides) | 12-hydroxydodecanoic acid | Reaction with anhydrides | Drug delivery, biodegradable materials nih.gov |
| Lactones | This compound | Intramolecular esterification | Fragrances, flavors scitepress.orgnih.gov |
| Dicarboxylic Acids | This compound | Oxidation | Monomer for polyamides (e.g., Nylon) mdpi.com |
| Amino Acids | 12-oxo-9(Z)-dodecenoic acid | Transamination | Monomer for polyamides unito.it |
Potential in Agricultural Research (e.g., Agro-chemicals)
In the realm of agricultural research, this compound has demonstrated potential as a bioactive compound with applications in plant protection and growth regulation. Its role as an agrochemical stems from its involvement in plant defense mechanisms and its direct antimicrobial properties.
Research has identified 12-hydroxy-9(Z)-dodecenoic acid as an antifungal substance. In a study on wild rice (Oryza officinalis), this compound was isolated from the leaves and was shown to be active against the rice blast fungus, Pyricularia oryzae. tandfonline.com This finding suggests its potential as a natural, bio-based fungicide for crop protection. The broader family of oxylipins, to which this compound belongs, is known to possess antimicrobial activities against a range of plant pathogens. nih.govnih.govresearchgate.netmdpi.com
Beyond its direct antifungal effects, this compound is also involved in plant signaling pathways that mediate defense responses. researchgate.net It has been shown to influence protein phosphorylation in plants, a key mechanism in signal transduction cascades that can lead to the activation of defense genes. nih.gov Specifically, treatment with (9Z)-12-hydroxy-9-dodecenoic acid was found to enhance the levels of certain phosphorylated polypeptides and increase protein kinase activity in pea plants. nih.gov This suggests that it can act as a plant defense elicitor, priming the plant to better respond to pathogen attacks. ttu.edu
The table below outlines the research findings related to the agrochemical potential of this compound and its closely related compounds.
Table 2: Research Findings on the Agrochemical Potential of this compound and Related Oxylipins
| Compound | Activity | Target Organism/System | Research Finding |
|---|---|---|---|
| 12-hydroxy-9(Z)-dodecenoic acid | Antifungal | Pyricularia oryzae (rice blast fungus) | Isolated from wild rice and demonstrated antifungal properties. tandfonline.com |
| (9Z)-12-hydroxy-9-dodecenoic acid | Plant Signaling | Pisum sativum (pea) | Enhanced protein phosphorylation, suggesting a role in defense signaling. nih.gov |
| Oxylipins (general) | Antimicrobial | Various plant pathogenic fungi and oomycetes | Many oxylipins exhibit growth inhibition against a broad range of plant pathogens. nih.govnih.gov |
| Fatty Acids and Derivatives | Insecticidal | Sitophilus granarius, Spodoptera frugiperda | Various fatty acids have shown insecticidal and repellent properties. mdpi.comresearchgate.net |
| Fatty Acids and Derivatives | Herbicidal | Amaranthus hybridus, Lolium multiflorum | Certain fatty acids are used as post-emergent weed control agents. mdpi.com |
Theoretical and Computational Studies of 12 Hydroxy 9 Dodecenoic Acid
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring how a ligand, such as 12-hydroxy-9-dodecenoic acid, interacts with biological macromolecules, primarily enzymes.
Molecular Docking predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound, docking can be used to model its fit within the active site of enzymes involved in its metabolism, such as peroxygenases or lipoxygenases. For instance, studies on similar fatty acids, like cis-2-dodecenoic acid with the enzyme OleTJE, have used docking to rationalize substrate specificity and the resulting product profiles. sdu.edu.cn Such analyses reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex and position the substrate for catalysis.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com While specific MD studies on this compound are not widely documented, research on the closely related 12-hydroxystearic acid (12HSA) demonstrates the utility of this approach. drexel.edu MD simulations of 12HSA in organic solvents have been used to understand the fundamental interactions driving its self-assembly into fibers, a critical aspect of its function as an organogelator. drexel.edu These simulations show that hydrogen bonding between the hydroxyl and carboxylic acid groups is crucial for forming stable aggregates. drexel.edu Similar simulations for this compound could elucidate how the cis-double bond at the 9-position influences its aggregation behavior and interactions within cellular membranes or enzyme active sites.
A variety of software packages are available to perform these simulations, each with specific algorithms and force fields tailored for biomolecular systems.
Table 1: Common Software for Molecular Dynamics Simulations
| Software | Developer/Distributor | Key Features |
|---|---|---|
| GROMACS | GROMACS development team | High performance for large biomolecular systems; wide range of analysis tools. mdpi.com |
| AMBER | University of California, San Francisco | Suite of programs for MD simulations of biomolecules, particularly proteins and nucleic acids. mdpi.com |
| NAMD | University of Illinois at Urbana-Champaign | High-performance simulation of large biomolecular systems, designed for parallel computing. mdpi.com |
| LAMMPS | Sandia National Laboratories | A versatile, open-source classical MD code for materials and molecular simulation. lammps.org |
| CHARMM | CHARMM development community | A comprehensive package for macromolecular mechanics and dynamics, with a focus on accuracy. mdpi.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical (QC) calculations are used to study the electronic properties of molecules, providing deep insights into their structure, stability, and chemical reactivity. rsc.org These methods, such as Density Functional Theory (DFT), can model reaction mechanisms and predict properties that are difficult to measure experimentally.
For fatty acids, QC calculations can rationalize the mechanisms of enzymatic reactions. Studies on cytochrome P450 enzymes, for example, have used DFT to model the formation of high-valent iron-oxo species and subsequent hydrogen atom abstraction from fatty acid substrates. sdu.edu.cnmanchester.ac.uk Such calculations can determine the energy barriers for different reaction pathways, explaining why an enzyme exhibits a particular regioselectivity (e.g., hydroxylation at a specific carbon). sdu.edu.cn In the context of this compound, QC methods could be applied to understand its oxidation, decarboxylation, or isomerization reactions.
While detailed QC studies on this compound are limited, predictive tools and databases like PubChem utilize computational methods to estimate various physicochemical properties.
Table 2: Predicted Physicochemical and Collision Cross Section Data for (9Z)-12-hydroxy-9-dodecenoic acid
| Property/Adduct | Predicted Value | Method/Source |
|---|---|---|
| Molecular Formula | C12H22O3 | PubChemLite uni.lu |
| Monoisotopic Mass | 214.15689 Da | PubChemLite uni.lu |
| XlogP (predicted) | 2.8 | PubChemLite uni.lu |
| [M+H]+ CCS (Ų) | 154.2 | CCSbase / PubChemLite uni.lu |
| [M+Na]+ CCS (Ų) | 158.5 | CCSbase / PubChemLite uni.lu |
| [M-H]- CCS (Ų) | 150.6 | CCSbase / PubChemLite uni.lu |
CCS: Collision Cross Section, a measure of the ion's size and shape in the gas phase.
Predictive Modeling of Metabolic Pathways Involving this compound
Computational models are increasingly used to predict and analyze metabolic pathways for the biosynthesis of valuable chemicals. This involves integrating genomic data, enzyme kinetics, and pathway databases to construct models that can simulate metabolic fluxes in an organism.
The biosynthesis of this compound is closely linked to the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids. caymanchem.com A key precursor, 12-oxo-9(Z)-dodecenoic acid, is produced from 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) by the enzyme hydroperoxide lyase (HPL). d-nb.inforesearchgate.net This entire pathway can be modeled computationally to optimize production. For example, a one-pot enzyme cascade starting from safflower oil (rich in linoleic acid) has been developed, and predictive modeling can help in selecting the best enzymes (e.g., lipase, LOX, HPL) and optimizing reaction conditions to maximize yield. d-nb.inforesearchgate.net
Table 3: Example of an Enzymatic Cascade for the Production of a this compound Precursor
| Step | Substrate | Enzyme | Product | Reference |
|---|---|---|---|---|
| 1 | Trilinolein (from Safflower Oil) | Pseudomonas fluorescens Lipase | Linoleic Acid | d-nb.inforesearchgate.net |
| 2 | Linoleic Acid | Glycine max Lipoxygenase (LOX-1) | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | d-nb.inforesearchgate.net |
| 3 | 13S-HPODE | Carica papaya Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid + Hexanal | d-nb.inforesearchgate.net |
The resulting 12-oxo-9(Z)-dodecenoic acid can subsequently be reduced to this compound.
Computational Approaches for Enzyme Engineering and Design
Computational enzyme engineering aims to improve the properties of natural enzymes or design new ones for specific biotechnological applications. muni.cz This is particularly relevant for the production of hydroxy fatty acids, where enzymes like cytochrome P450 monooxygenases are often employed. nih.govresearchgate.net Computational tools can accelerate the enzyme improvement process, which complements traditional methods like directed evolution. mdpi.comnih.gov
Key computational strategies include:
Identifying Hotspots for Mutagenesis: Algorithms can analyze a protein's structure to predict which amino acid residues are critical for substrate binding, catalysis, or stability. Mutating these "hotspots" is more likely to yield variants with improved properties. muni.cz
Rational Design: Based on molecular docking and dynamics simulations, specific mutations can be proposed to, for example, enlarge the substrate-binding pocket to accommodate a bulky fatty acid or introduce new catalytic residues to alter reactivity. researchgate.net
Improving Electron Transfer: For multi-component enzymes like P450s, computational modeling can help in designing fusion proteins or optimizing the interaction between the monooxygenase and its reductase partners to improve the efficiency of electron transfer, which is often a rate-limiting step. researchgate.net
Studies on engineering CYP153A monooxygenases for the ω-hydroxylation of dodecanoic acid have successfully used these principles to create more efficient biocatalysts, achieving production in the grams-per-liter scale. semanticscholar.orgnih.govresearchgate.net Similar computational approaches could be applied to engineer enzymes for the specific and efficient synthesis of this compound.
Table 4: Selected Computational Tools for Enzyme Property Engineering
| Target Property | Computational Method | Example Tools/Software | Reference |
|---|---|---|---|
| Protein-Ligand Affinity | Molecular Docking, Molecular Dynamics | AutoDock, ICM-Pro, Gold | researchgate.net |
| Catalytic Efficiency | QM/MM, Transition State Modeling | Gaussian, ORCA, QSite | muni.czmdpi.com |
| Thermostability | Free Energy Calculations, B-factor analysis | FoldX, Rosetta, FireProt | researchgate.net |
| Solubility | Surface Property Analysis | PROSO II, CamSol | mdpi.com |
Future Research Directions and Emerging Paradigms for 12 Hydroxy 9 Dodecenoic Acid
Integration of Multi-Omics Technologies in Dodecenoic Acid Research
A holistic understanding of the role of 12-HDoDE in biological systems necessitates the integration of various "omics" technologies. These high-throughput methods can provide a comprehensive view of the metabolic and signaling networks influenced by this hydroxy fatty acid.
Metabolomics and Lipidomics: Untargeted metabolomics and lipidomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), are powerful tools for discovering and quantifying lipids like 12-HDoDE in various biological samples. nih.gov These approaches can help identify novel fatty acid esters of hydroxy fatty acids (FAHFAs) and distinguish them from analytical artifacts. nih.gov Targeted metabolomics, on the other hand, allows for the precise quantification of 12-HDoDE and its metabolic precursors and downstream products, which is crucial for unraveling the specific metabolic pathways it is involved in. oup.comresearchgate.netoup.com For instance, targeted metabolomics has been successfully used to dissect the metabolic pathways involved in the synthesis of other hydroxy fatty acids in plants. oup.comresearchgate.netoup.com Future research should focus on applying these techniques to map the complete metabolic flux of 12-HDoDE in different cell types and organisms under various physiological and pathological conditions.
Proteomics: Quantitative proteomics can identify proteins that are regulated by or interact with 12-HDoDE. This could include enzymes involved in its synthesis and degradation, as well as protein targets through which it exerts its biological effects. For example, studies on other oxidized lipids have identified protein adducts, revealing how these molecules can modify protein function. nih.govacs.orgresearchgate.netnih.gov Future proteomic studies could uncover the protein interaction network of 12-HDoDE, providing insights into its mechanism of action.
Transcriptomics and Genomics: Transcriptomic analysis can reveal changes in gene expression in response to 12-HDoDE, identifying the signaling pathways it modulates. Combined with genomic data, this can help to uncover the genetic basis for variations in 12-HDoDE metabolism and response.
The true power of multi-omics lies in the integration of these datasets. By combining metabolomic, proteomic, and transcriptomic data, researchers can construct comprehensive models of the biological systems in which 12-HDoDE operates. This integrated approach will be pivotal in elucidating its role in health and disease.
Development of Novel Biocatalytic Platforms for Sustainable Production
The industrial application of 12-HDoDE and its derivatives is currently limited by the lack of cost-effective and sustainable production methods. Biocatalysis, using whole cells or isolated enzymes, presents a promising green alternative to traditional chemical synthesis. mdpi.commdpi.com
Enzyme Discovery and Engineering: A key area of research is the discovery and engineering of novel enzymes with high activity and selectivity for the production of 12-HDoDE. Enzymes such as cytochrome P450 monooxygenases (CYPs), lipoxygenases (LOXs), and oleate (B1233923) hydratases are of particular interest. mdpi.commdpi.comeuropa.eu For instance, CYP153A from Marinobacter aquaeloei has been engineered and used in a whole-cell Escherichia coli system to produce ω-hydroxy dodecanoic acid. nih.govresearchgate.net Similarly, oleate hydratases have been employed for the hydration of unsaturated fatty acids to produce hydroxy fatty acids. mdpi.comdiva-portal.org Future work should focus on protein engineering to improve the catalytic efficiency, substrate specificity, and stability of these enzymes for the specific synthesis of 12-HDoDE.
Metabolic Engineering: Metabolic engineering of microorganisms like Escherichia coli and yeast offers a powerful strategy for the de novo synthesis of 12-HDoDE from simple carbon sources like glucose. unl.edunih.gov This involves the heterologous expression of genes encoding for the necessary biosynthetic enzymes and the optimization of host metabolic pathways to enhance precursor supply and product yield. unl.edu For example, engineered E. coli strains have been developed for the production of various hydroxy fatty acids by co-expressing an acetyl-CoA carboxylase, a thioesterase, and a fatty acid hydroxylase. unl.edu
Process Optimization: The development of efficient and scalable bioprocesses is crucial for the industrial production of 12-HDoDE. This includes optimizing fermentation conditions, developing effective product recovery and purification methods, and implementing continuous production systems. Two-liquid-phase systems, for example, can overcome issues of low substrate solubility and product toxicity. nih.gov
Table 1: Examples of Biocatalytic Systems for Hydroxy Fatty Acid Production
| Biocatalyst | Host Organism | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| CYP153A from Marinobacter aquaeloei | Escherichia coli | Dodecanoic acid methyl ester | ω-hydroxy dodecanoic acid | Achieved a production of 4 g/L with co-expression of an outer membrane transport system. | nih.gov |
| Oleate hydratase from Elizabethkingia meningoseptica | Escherichia coli (whole cell) | Unsaturated fatty acids from waste cooking oils | (R)-10-hydroxystearic acid methyl ester | Demonstrated a chemo-enzymatic approach for producing hydroxy fatty acids from waste streams. | diva-portal.org |
| CYP102A1 from Bacillus megaterium | Escherichia coli | Glucose | Mixture of hydroxy fatty acids including 11-hydroxydodecanoic acid | Successfully engineered E. coli for de novo production of HFAs from glucose, reaching 548 mg/L in fed-batch fermentation. | unl.edu |
| CYP153A from Limnobacter sp. 105 MED | Escherichia coli (whole cell) | Dodecanoic acid | 12-hydroxydodecanoic acid | Produced 3.28 g/L of 12-OHDDA by utilizing native redox partners. | mdpi.com |
Exploration of Undiscovered Biological Functions and Regulatory Networks
While some biological activities of 12-HDoDE have been reported, particularly in plants where it is a product of the lipoxygenase pathway, its full spectrum of functions remains largely unexplored. portlandpress.comnih.gov Future research should aim to uncover novel biological roles and the regulatory networks it influences.
Signaling Pathways: 12-HDoDE is an oxylipin, a class of molecules known to be potent signaling mediators in various physiological processes, including inflammation and immune responses. frontiersin.orgnih.gov Studies have shown that other oxidized lipids can modulate key signaling pathways. acs.orgnih.gov For instance, 12-HDoDE has been shown to influence protein phosphorylation in pea leaves, suggesting a role in plant signal transduction. portlandpress.comnih.gov Future investigations should explore its effects on mammalian signaling cascades, such as those involving G-protein coupled receptors (GPCRs) and nuclear receptors, which are common targets for lipid mediators.
Interaction with Other Lipids: The biological activity of 12-HDoDE may be modulated by its interaction with other lipids. It could be incorporated into more complex lipids like phospholipids, altering membrane properties and influencing the function of membrane-associated proteins. nih.govacs.org The interplay between 12-HDoDE and other lipid signaling molecules, such as eicosanoids and endocannabinoids, is another important area for future research.
Role in Disease: Given the established link between dysregulated lipid metabolism and various diseases, it is crucial to investigate the potential role of 12-HDoDE in pathological conditions. nih.govnih.gov This includes its potential involvement in inflammatory disorders, metabolic diseases, and cancer. Lipidomics studies comparing healthy and diseased tissues could reveal correlations between 12-HDoDE levels and disease states, paving the way for further functional studies.
Advanced Synthetic Strategies for Complex 12-Hydroxy-9-dodecenoic Acid Analogues and Mimetics
The synthesis of analogues and mimetics of 12-HDoDE is essential for probing its biological functions and for developing potential therapeutic agents. Advanced synthetic strategies are needed to create structurally diverse molecules with improved potency, selectivity, and pharmacokinetic properties.
Stereoselective Synthesis: The biological activity of chiral molecules like 12-HDoDE is often dependent on their stereochemistry. Therefore, the development of efficient stereoselective synthetic routes is of high importance. Organocatalysis and enzymatic resolutions are powerful tools for the asymmetric synthesis of hydroxy fatty acids and their precursors, such as chiral epoxides. mdpi.com
Analogue and Derivative Synthesis: The synthesis of a library of 12-HDoDE analogues with modifications at the hydroxyl group, the double bond, and the carboxylic acid moiety can help to establish structure-activity relationships. For example, esterification or etherification of the hydroxyl group, or conversion of the carboxylic acid to an amide or ester, can modulate the molecule's properties. mdpi.comresearchgate.net Furthermore, the synthesis of derivatives for specific applications, such as fluorescently tagged or biotinylated probes, can aid in the identification of its cellular targets. nih.gov
Mimetics: The design and synthesis of mimetics of 12-HDoDE can lead to compounds with enhanced stability or novel biological activities. This could involve replacing the fatty acid backbone with a different scaffold while retaining the key functional groups responsible for its biological effects. For instance, fatty acid-mimetic complexes have been developed for applications in medical imaging. researchgate.netscielo.br
Q & A
Basic Research Questions
Q. How can researchers accurately determine the physical properties of 12-Hydroxy-9-dodecenoic acid for experimental design?
- Methodological Answer : Key properties include melting point, boiling point, solubility, and stability. For structurally similar compounds like 12-oxo-9(Z)-dodecenoic acid, melting points range from -46°C (in acetonitrile solution) to liquid states at room temperature . Solubility in organic solvents (e.g., acetonitrile) and sensitivity to temperature should be confirmed via experimental validation. A table summarizing reported properties for analogs is below:
| Property | Value (Analog Example) | Source |
|---|---|---|
| Melting Point | -46°C (in acetonitrile) | |
| Boiling Point | 81°C (for acetonitrile base) | |
| Solubility | Soluble in polar solvents | |
| Stability | Degrades under heat/pH extremes |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for related unsaturated fatty acids (e.g., 5(Z)-dodecenoic acid and 12-oxo-9(Z)-dodecenoic acid):
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially given flammability risks (flash point: 2°C for acetonitrile solutions) .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources .
- Waste Disposal : Segregate waste and consult institutional guidelines for organic acids .
Q. What are the IUPAC naming challenges for this compound, and how can its structure be validated?
- Methodological Answer : The "(Z)" stereochemistry at the C9 double bond and hydroxyl position at C12 must be confirmed via NMR or X-ray crystallography. For similar compounds like (9E,12R)-12-Hydroxyoctadec-9-enoic acid, stereochemical descriptors are critical to distinguish isomers . Misinterpretation can arise if the hydroxyl group’s position or double bond geometry is unspecified in the name .
Advanced Research Questions
Q. How does this compound influence enzymatic activity in plant stress responses?
- Methodological Answer : Evidence suggests it modulates lipoxygenase (LOX) pathways, affecting oxylipin biosynthesis. In maize under cold stress, analogs like 12-HDA induce protein phosphorylation (e.g., a 15 kDa protein), enhancing frost resistance . Experimental design should include:
- LOX Activity Assays : Monitor substrate conversion (e.g., linoleic acid) spectrophotometrically at 234 nm.
- Phosphorylation Studies : Use radioactive labeling (³²P) or phospho-specific antibodies to track kinase activation .
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies may arise from isomer variability, concentration effects, or model systems. For example:
- Isomer-Specific Effects : Compare (Z) vs. (E) isomers using chiral chromatography .
- Dose-Response Curves : Test across concentrations (nM–µM) to identify biphasic effects .
- Model Validation : Replicate findings in multiple systems (e.g., Arabidopsis, mammalian cells) .
Q. What advanced analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (negative mode) for high sensitivity. Calibrate with deuterated internal standards (e.g., d₄-12-HDA) .
- Derivatization : Enhance detection via methyl esterification or silylation for GC-MS analysis .
Q. What synthetic routes are available for this compound, and how can yield be optimized?
- Methodological Answer :
- Hydroxylation of Fatty Acids : Use microbial systems (e.g., Pseudomonas spp.) for regiospecific hydroxylation .
- Chemical Synthesis : Employ Sharpless asymmetric dihydroxylation on 9-dodecenoic acid precursors, with Pd-catalyzed oxidation to introduce the hydroxyl group . Optimize reaction conditions (temperature, catalyst loading) via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
